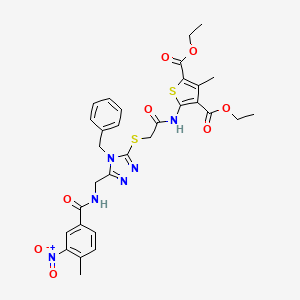![molecular formula C15H17N3OS2 B2573641 N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine CAS No. 862975-54-0](/img/structure/B2573641.png)
N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It has been studied for its antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry .
Chemical Reactions Analysis
The chemical reactions of “this compound” can be analyzed based on the functional groups present in the molecule. The presence of the thiazole ring and the amine group can potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound’s melting point, molecular weight, and spectroscopic data can be obtained through experimental methods .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Antitumor Activity
The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a closely related derivative, has been synthesized and analyzed for its crystal structure and antitumor activity. It was found to crystallize in a monoclinic system, showing good antitumor activity against the Hela cell line with an IC50 value of 26 μM, indicating its potential for cancer treatment research. The study emphasizes the importance of structural analysis in understanding the bioactivity of thiazol-2-amine derivatives (叶姣 et al., 2015).
Excited-State Intramolecular Proton Transfer (ESIPT)
Another study explored the reversible excited-state intramolecular proton transfer (ESIPT) mechanism in thiazolo[5,4-d]thiazole derivatives. The compounds, incorporating a thiazolo[5,4-d]thiazole moiety, underwent reversible ESIPT, demonstrating the potential for tuning emission properties from blue to yellow, including white-light luminescence. This research is pivotal for the development of white organic light-emitting diodes (WOLEDs), showcasing the application of thiazol-2-amine derivatives in advanced material science (Zhiyun Zhang et al., 2016).
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance with thiazol-2-amines, were synthesized to explore their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against certain strains, highlighting their potential in pharmacology and drug development (M. Gür et al., 2020).
Aggregation-Induced Emission Enhancement
Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, closely related to the chemical structure , demonstrated aggregation-induced emission enhancement (AIEE). This property is significant for developing novel optical materials, indicating the potential of thiazol-2-amine derivatives in creating materials with unique photophysical properties (Yan Qian et al., 2007).
Zukünftige Richtungen
The future directions for the study of “N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” could include further investigation of its biological activities and potential therapeutic applications. For instance, its antibacterial activity could be explored further . Additionally, its potential as a lead compound for the design of new neuraminidase inhibitors could be investigated .
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJIVPNWAMEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


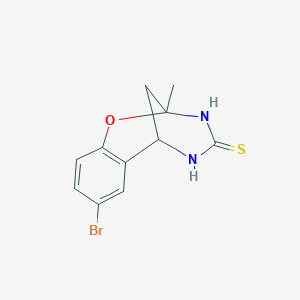
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)
![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)
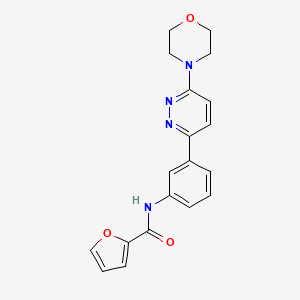
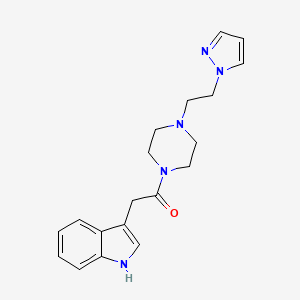
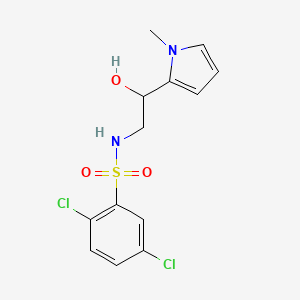
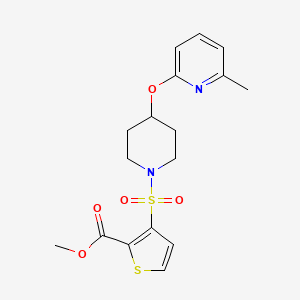
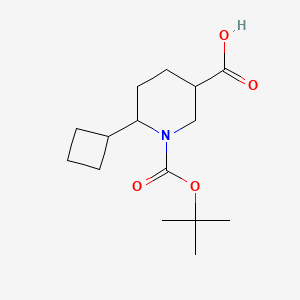
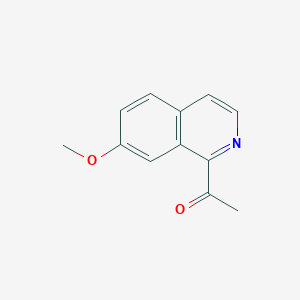

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)

